3-(Bromomethyl)-2-oxaspiro[4.5]decane
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Overview
Description
3-(Bromomethyl)-2-oxaspiro[45]decane is a chemical compound with the molecular formula C9H15BrO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.5]decane typically involves the bromination of a precursor compound. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxaspiro[4.5]decane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-(Bromomethyl)-2-oxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-oxaspiro[4.5]decane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The spiro structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane
- 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
Comparison
Compared to its analogs, 3-(Bromomethyl)-2-oxaspiro[4.5]decane has a unique combination of a bromomethyl group and an oxaspiro structure, which makes it particularly useful in the synthesis of spirocyclic compounds. Its reactivity and stability are distinct, providing advantages in specific synthetic applications .
Properties
IUPAC Name |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRHQEJVWWNBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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